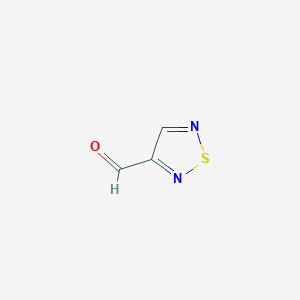

1,2,5-Thiadiazole-3-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,5-thiadiazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2OS/c6-2-3-1-4-7-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDCFDKIOMYRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505678 | |

| Record name | 1,2,5-Thiadiazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75238-60-7 | |

| Record name | 1,2,5-Thiadiazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-thiadiazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,5 Thiadiazole 3 Carbaldehyde

Established Strategies for 1,2,5-Thiadiazole (B1195012) Ring Construction

The formation of the 1,2,5-thiadiazole ring is a critical first step in the synthesis of its derivatives. The most common and well-documented approaches involve the cyclization of 1,2-diamino compounds with sulfur-containing reagents.

Cyclization Reactions Utilizing α-Diamines and Sulfur Reagents

A cornerstone in the synthesis of the 1,2,5-thiadiazole core is the reaction between an aliphatic α-diamine and a suitable sulfur source. This method provides a direct and efficient route to the heterocyclic system.

The reaction of α-diamines with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) is a widely employed method for the preparation of 1,2,5-thiadiazoles. google.comchemicalbook.com For instance, the parent 1,2,5-thiadiazole can be synthesized from the reaction of ethylenediamine (B42938) with these sulfur reagents. chemicalbook.com Similarly, substituted 1,2,5-thiadiazoles, such as 3,4-dimethyl-1,2,5-thiadiazole, have been successfully obtained from the corresponding α-diamine, 2,3-diaminobutane, by treatment with sulfur dichloride. chemicalbook.com

The reaction is typically carried out in an inert solvent, with dimethylformamide (DMF) being a common choice. chemicalbook.com The use of the diamine in the form of its acid addition salt, such as the dihydrochloride, is often preferred over the free base. google.com This approach has been generalized for the synthesis of various fused google.comchemicalbook.compatsnap.comthiadiazoles as well. researchgate.net

Table 1: Examples of 1,2,5-Thiadiazole Synthesis using α-Diamines and Sulfur Halides

| α-Diamine Precursor | Sulfur Reagent | Product | Reference |

| Ethylenediamine | S₂Cl₂ or SCl₂ | 1,2,5-Thiadiazole | chemicalbook.com |

| 2,3-Diaminobutane | SCl₂ | 3,4-Dimethyl-1,2,5-thiadiazole | chemicalbook.com |

| Diaminomaleonitrile (B72808) | SOCl₂ | 1,2,5-Thiadiazole-3,4-dicarbonitrile (B1275684) | chemicalbook.com |

The precise mechanism of the ring closure can vary depending on the specific reactants and conditions, but it is generally understood to proceed through key intermediates. In the reaction of diaminomaleonitrile with thionyl chloride (SOCl₂), the formation of a monosulfinylamine intermediate has been proposed, which then undergoes cyclization to yield the 1,2,5-thiadiazole-3,4-dicarbonitrile in high yield. chemicalbook.com A plausible general mechanism for the reaction between ortho-diamines and sulfur monochloride involves the initial formation of a sulfur-bridged intermediate which subsequently undergoes cyclization and elimination to form the aromatic thiadiazole ring. researchgate.net

Introduction of the Formyl Group on 1,2,5-Thiadiazole Nuclei

Once the 1,2,5-thiadiazole ring is constructed, the next critical step is the introduction of the formyl group at the 3-position. This can be achieved through post-cyclization functionalization, a common strategy in heterocyclic chemistry.

Post-Cyclization Functionalization for Carbaldehyde Incorporation

Direct formylation of the 1,2,5-thiadiazole ring can be challenging. Therefore, indirect methods involving the transformation of other functional groups are often more practical. Two primary strategies can be envisaged for the synthesis of 1,2,5-thiadiazole-3-carbaldehyde: the oxidation of a methyl group and the reduction of a carboxylic acid derivative.

Oxidation of a 3-Methyl-1,2,5-thiadiazole (B2762158): A common synthetic route to aldehydes is the oxidation of a corresponding methyl-substituted precursor. While specific examples for the direct oxidation of 3-methyl-1,2,5-thiadiazole to the aldehyde are not extensively documented in readily available literature, this remains a viable and logical synthetic pathway. Reagents such as selenium dioxide (SeO₂) are often used for the oxidation of activated methyl groups on heterocyclic systems.

Reduction of 1,2,5-Thiadiazole-3-carboxylic Acid or its Derivatives: Another powerful method involves the partial reduction of a carboxylic acid or its more reactive derivatives, such as an acid chloride or an ester. The synthesis of 1,2,5-thiadiazole-3-carboxylic acid itself has been reported. researchgate.net This acid can then be converted to the corresponding acid chloride using a reagent like thionyl chloride (SOCl₂). The subsequent reduction of the acid chloride to the aldehyde can be achieved using a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), which is known to stop the reduction at the aldehyde stage without proceeding to the alcohol. nih.govresearchgate.net

Regioselective Formylation Techniques for Thiadiazole Derivatives

Achieving regioselectivity in the formylation of heterocyclic compounds is paramount. While direct, regioselective formylation of the unsubstituted 1,2,5-thiadiazole ring at the 3-position is not a well-established procedure, functional group manipulation provides a reliable path to the desired isomer.

For instance, starting with a pre-functionalized precursor where the desired substitution pattern is already established allows for controlled synthesis. A notable example from the broader thiadiazole family is the synthesis of 2-R-5-formyl-1,3,4-thiadiazole derivatives via the Sommelet reaction. google.compatsnap.com This reaction involves the conversion of a chloromethyl-substituted thiadiazole into the corresponding aldehyde using hexamethylenetetramine. chemicalbook.compatsnap.com Applying this logic, the synthesis of this compound could be envisioned starting from a 3-chloromethyl-1,2,5-thiadiazole precursor. The regioselectivity is therefore dictated by the initial synthesis of this specific precursor.

Table 2: Potential Functional Group Transformations to this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-Methyl-1,2,5-thiadiazole | 1. SeO₂ | This compound | Oxidation |

| 1,2,5-Thiadiazole-3-carboxylic acid | 1. SOCl₂ 2. LiAlH(O-t-Bu)₃ | This compound | Reduction |

| 3-Chloromethyl-1,2,5-thiadiazole | 1. Hexamethylenetetramine 2. H₂O | This compound | Sommelet Reaction |

Emerging Synthetic Routes for this compound and its Derivatives

Traditional synthetic methods for thiadiazole derivatives often involve multi-step procedures with harsh reaction conditions and low yields. nih.gov Consequently, the development of more efficient and sustainable synthetic routes is a significant area of interest. Emerging strategies for the synthesis of this compound and its analogues focus on catalyst-mediated approaches, one-pot reactions, and multicomponent methodologies to improve efficiency and reduce environmental impact.

Catalyst-Mediated Approaches in Thiadiazole Synthesis

Catalyst-mediated synthesis offers a promising avenue for the efficient construction of the 1,2,5-thiadiazole ring system and the introduction of the carbaldehyde functionality. While specific catalytic methods for the direct synthesis of this compound are not extensively documented, related methodologies for other thiadiazole isomers provide valuable insights. For instance, the use of palladium catalysts has been reported in the synthesis of substituted thiadiazoles, suggesting their potential applicability in cross-coupling reactions to introduce a formyl group or its precursor. google.com

One potential catalytic route could involve the oxidation of a precursor, such as 3-methyl-1,2,5-thiadiazole. The selective oxidation of a methyl group to an aldehyde often requires a suitable catalyst to achieve high conversion and selectivity, minimizing over-oxidation to the carboxylic acid. nih.gov

Another approach could be the catalytic formylation of a pre-formed 1,2,5-thiadiazole ring. The Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, represents a viable, albeit not strictly catalytic in the modern sense, approach. chemmethod.com The reaction typically employs a stoichiometric amount of a formylating agent generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). Optimization of this reaction could involve exploring catalytic activators to reduce the amount of reagents required.

One-Pot and Multicomponent Reaction Methodologies

One-pot and multicomponent reactions (MCRs) are highly desirable in modern organic synthesis as they offer significant advantages in terms of operational simplicity, reduced waste generation, and time and resource efficiency. The development of such methodologies for the direct synthesis of this compound is a key research objective.

While a direct one-pot synthesis for this compound from simple acyclic precursors is not yet well-established, multi-step one-pot procedures for other thiadiazole isomers have been successfully developed. For example, a two-step, one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides has been reported, achieving moderate to high yields. semanticscholar.org This suggests the feasibility of designing a convergent one-pot synthesis for the target molecule.

A hypothetical one-pot approach for this compound could involve the reaction of an α,β-dicarbonyl compound or a related precursor with a sulfur and nitrogen source, followed by an in-situ formylation step. Multicomponent reactions involving, for instance, a dicarbonyl compound, a source of ammonia, a sulfur-transfer reagent, and a formylating agent could potentially lead to the direct formation of the desired product. Chemoenzymatic one-pot multicomponent synthesis has also emerged as a powerful tool for constructing heterocyclic compounds, offering high yields under mild conditions. nih.gov

Optimization and Scalability Considerations in this compound Synthesis

The practical application of any synthetic route depends on its optimization and scalability. Key considerations include maximizing the yield of the desired product, minimizing the formation of byproducts, and developing efficient purification methods.

Yield Enhancement and Byproduct Minimization Strategies

Several strategies can be employed to enhance the yield and minimize byproducts in the synthesis of this compound. In the context of a potential Vilsmeier-Haack formylation approach, careful control of reaction parameters is crucial.

Table 1: Potential Optimization Parameters for Vilsmeier-Haack Formylation

| Parameter | Effect on Yield and Byproducts |

| Reagent Stoichiometry | The ratio of the Vilsmeier reagent to the 1,2,5-thiadiazole substrate can significantly impact the yield. An excess of the reagent may lead to di-formylation or other side reactions. |

| Temperature | The reaction temperature needs to be carefully controlled to prevent decomposition of the starting material and the product, as well as to control the rate of reaction and minimize byproduct formation. |

| Reaction Time | Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time for maximizing the yield of the desired product and preventing degradation. |

| Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome. |

For a synthetic route involving the oxidation of 3-methyl-1,2,5-thiadiazole, the choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the corresponding carboxylic acid.

Table 2: Comparison of Potential Oxidizing Agents for Methyl Group Oxidation

| Oxidizing Agent | Potential Advantages | Potential Disadvantages |

| Selenium Dioxide (SeO₂) | Known for selective oxidation of methyl groups adjacent to heteroaromatic rings. | Toxicity of selenium compounds. |

| Potassium Permanganate (KMnO₄) | Strong oxidizing agent, but may be difficult to control and can lead to over-oxidation. | Requires careful control of stoichiometry and temperature. |

| Pyridinium (B92312) Chlorochromate (PCC) | Milder oxidizing agent, often used for the conversion of primary alcohols to aldehydes. mdpi.com | Stoichiometric reagent, generating chromium waste. |

Minimizing byproduct formation is also critical for simplifying purification. Common byproducts in formylation reactions can include unreacted starting material, di-formylated products, and products of side reactions involving the formylating agent. In oxidation reactions, the primary byproduct is often the corresponding carboxylic acid.

Advanced Purification Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its use in subsequent applications. Advanced purification techniques are often required to remove closely related impurities.

Recrystallization is a fundamental technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

Table 3: Common Solvents for Recrystallization of Organic Compounds rochester.edu

| Solvent | Polarity | Boiling Point (°C) |

| Hexane | Non-polar | 69 |

| Ethyl Acetate | Polar aprotic | 77 |

| Ethanol | Polar protic | 78 |

| Water | Highly polar | 100 |

A mixture of solvents is often employed to achieve the desired solubility characteristics for effective purification.

Chromatographic techniques are powerful tools for the separation and purification of complex mixtures. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is commonly used to separate compounds based on their polarity. For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and efficiency. youtube.com The choice of the mobile phase (solvent system) and stationary phase is crucial for achieving optimal separation.

Reactivity and Synthetic Transformations of 1,2,5 Thiadiazole 3 Carbaldehyde

Electronic Influence of the 1,2,5-Thiadiazole (B1195012) Ring on Formyl Group Electrophilicity

The 1,2,5-thiadiazole ring is an aromatic, electron-withdrawing heterocycle. This electron-withdrawing nature is a consequence of the electronegativity of the two nitrogen atoms and the sulfur atom within the five-membered ring. chemicalbook.com This inherent electronic property significantly influences the reactivity of substituents attached to the ring.

The aromatic character of the 1,2,5-thiadiazole ring leads to a delocalization of π-electrons across the system. chemicalbook.com This delocalization, coupled with the inductive effect of the heteroatoms, results in a net withdrawal of electron density from the carbon atoms of the ring. Consequently, when a formyl group (-CHO) is attached to the C3 position, the 1,2,5-thiadiazole ring enhances the electrophilicity of the carbonyl carbon. The electron-pulling effect of the ring makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles. This increased electrophilicity is a key factor driving the reactivity of 1,2,5-Thiadiazole-3-carbaldehyde in various synthetic transformations.

Nucleophilic Addition Reactions of this compound

The enhanced electrophilicity of the formyl carbon in this compound makes it a prime substrate for a variety of nucleophilic addition reactions. These reactions are fundamental in extending the molecular framework and synthesizing more complex derivatives.

Formation of Schiff Bases and Imine Derivatives

This compound readily undergoes condensation reactions with primary amines to form Schiff bases or imines. ajbasweb.comimpactfactor.orgresearchgate.net This reaction typically involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. The resulting imine derivatives are valuable intermediates in organic synthesis and have been explored for their biological activities. ajbasweb.comnih.gov

The general reaction involves mixing the aldehyde with a primary amine, often in a suitable solvent like ethanol, and sometimes with a catalytic amount of acid to facilitate the dehydration step. impactfactor.org

Table 1: Examples of Schiff Base Formation from Aldehydes

| Aldehyde Reactant | Amine Reactant | Product | Reference |

| 5-styryl-2-amino-1,3,4-thiadiazole | Various aromatic aldehydes | Schiff bases [C2-C7] | impactfactor.org |

| Adamantan-1-ylamine | 3-nitrobenzaldehyde | (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine | researchgate.net |

| 2-amino-5-substituted-aryl-1,3,4-thiadiazole | Various aldehydes | Schiff base ligands | jocpr.com |

Hydrazone Formation and Subsequent Chemical Derivatization

Similar to the formation of Schiff bases, this compound reacts with hydrazine (B178648) and its derivatives (such as substituted hydrazines and semicarbazides) to yield hydrazones. nih.govorganic-chemistry.orgderpharmachemica.com These reactions are also driven by the electrophilic nature of the formyl group.

Hydrazones derived from thiadiazole aldehydes are stable compounds and serve as versatile intermediates for the synthesis of other heterocyclic systems. nih.govderpharmachemica.com For instance, the hydrazone moiety can undergo further cyclization reactions to generate triazoles or other complex fused ring systems. chemmethod.commdpi.com The synthesis of hydrazones often proceeds by refluxing the aldehyde and the hydrazine derivative in a suitable solvent. derpharmachemica.com

Table 2: Synthesis of Hydrazone Derivatives

| Aldehyde/Ketone Reactant | Hydrazine Reactant | Product | Reference |

| 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio)]acetohydrazide | Aldehydes/Ketones | Thiadiazole derivatives bearing hydrazone moieties | nih.gov |

| Substituted pyrazole (B372694) aldehydes | 1,2,3-Triazole hydrazide | Hydrazones [11/12] | derpharmachemica.com |

| Arylhydrazines | Alcohols | Arylhydrazones | organic-chemistry.org |

Oxidation and Reduction Pathways of the Carbaldehyde Moiety

The carbaldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to other important functionalized thiadiazole derivatives.

Selective Oxidation to 1,2,5-Thiadiazole-3-carboxylic Acid Derivatives

The formyl group of this compound can be selectively oxidized to a carboxylic acid functional group, yielding 1,2,5-Thiadiazole-3-carboxylic acid. chemimpex.com This transformation is a key step in the synthesis of various biologically active molecules, including antimicrobial agents and herbicides. chemimpex.com The resulting carboxylic acid enhances the compound's solubility in polar solvents and provides a handle for further derivatization, such as ester or amide formation. chemimpex.com Standard oxidizing agents can be employed for this conversion, although the specific conditions must be chosen carefully to avoid degradation of the thiadiazole ring. For example, pyridinium (B92312) chlorochromate (PCC) has been used to oxidize a related thiadiazole alcohol to the corresponding aldehyde, indicating that stronger oxidizing agents would likely effect the conversion to the carboxylic acid. mdpi.com

Reductive Transformations of this compound

The reduction of the carbaldehyde group in this compound provides access to (1,2,5-thiadiazol-3-yl)methanol. ekarts.ca This transformation can be achieved using various reducing agents, such as sodium borohydride. mdpi.com The resulting primary alcohol is a valuable synthetic intermediate. For example, it can be used in esterification reactions or further functionalized. The reduction of a related 5-carboxylate substituted 1,2,3-thiadiazole (B1210528) to the corresponding alcohol has been successfully demonstrated using sodium borohydride, suggesting a similar approach would be effective for the 3-carbaldehyde derivative. mdpi.com

Cyclization Reactions and Fused Heterocycle Synthesis with this compound

The aldehyde functionality of this compound serves as a versatile handle for the construction of fused ring systems. Through condensation reactions with various binucleophilic reagents, the aldehyde group can participate in cyclization cascades, leading to the formation of novel heterocyclic frameworks incorporating the 1,2,5-thiadiazole moiety.

The synthesis of hybrid molecules containing both triazole and thiadiazole rings is of significant interest due to the diverse biological activities associated with these heterocycles. scispace.comresearchgate.net A common and effective strategy for constructing such systems involves the condensation of a heterocyclic aldehyde with a compound containing a hydrazine or a related functional group, followed by cyclization.

While direct examples starting from this compound are not extensively documented in readily available literature, the general synthetic pathway can be inferred from analogous reactions. For instance, the reaction of a heterocyclic aldehyde with thiocarbohydrazide (B147625) is a well-established method for the synthesis of 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives. These intermediates are then pivotal for the subsequent construction of fused triazolo[3,4-b] mdpi.comnih.govrdd.edu.iqthiadiazole and triazolo[3,4-b] mdpi.comnih.govrdd.edu.iqthiadiazine systems. mdpi.comnih.gov

A plausible synthetic route towards a triazole-thiadiazole hybrid system starting from this compound would likely involve an initial condensation with a suitable hydrazine derivative, such as thiosemicarbazide (B42300), to form a thiosemicarbazone. Subsequent oxidative cyclization of this intermediate can lead to the formation of a 1,3,4-thiadiazole (B1197879) ring, or intramolecular cyclization under different conditions could yield a 1,2,4-triazole (B32235) ring. For example, the cyclization of thiosemicarbazide derivatives in the presence of an acid catalyst is a known method for forming 1,3,4-thiadiazoles, while treatment with a base can promote the formation of 1,2,4-triazoles. nih.govnih.gov

The following table outlines a hypothetical reaction scheme for the synthesis of a triazole-thiadiazole hybrid system, based on established synthetic methodologies for related compounds.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | This compound, Thiosemicarbazide | Ethanol, Reflux | 1-(1,2,5-Thiadiazol-3-ylmethylene)thiosemicarbazide (Hydrazone intermediate) |

| 2 | 1-(1,2,5-Thiadiazol-3-ylmethylene)thiosemicarbazide | Oxidative Cyclization (e.g., FeCl3) or Acid-catalyzed cyclization (e.g., H2SO4) | Fused Triazole-Thiadiazole System |

The aldehyde group of this compound is a key functional group for the synthesis of various other fused heterocyclic systems beyond triazoles. By reacting with different bifunctional nucleophiles, a range of annulated products can be accessed. For example, condensation with ortho-diamines can lead to the formation of fused diazepine (B8756704) or other nitrogen-containing heterocyclic rings.

A general approach for the annulation of a mdpi.comarid.mydoaj.orgthiadiazole ring to other cycles often involves the use of precursors like diamines which react with a sulfur source. rdd.edu.iq However, starting from the carbaldehyde, a plausible strategy would be its reaction with a compound containing an active methylene (B1212753) group and a nucleophilic group. For instance, reaction with a malononitrile (B47326) derivative in the presence of a base could lead to a Knoevenagel condensation product, which could then undergo further intramolecular cyclization to form a fused pyridothiadiazole system.

While specific examples are scarce for this compound itself, the synthesis of fused mdpi.comarid.mydoaj.orgthiadiazoles has been achieved from other starting materials, highlighting the feasibility of accessing such ring systems. rdd.edu.iq

Metal Coordination Chemistry of this compound

The 1,2,5-thiadiazole ring system, with its nitrogen and sulfur heteroatoms, possesses potential coordination sites for metal ions. science.gov The introduction of a carbaldehyde group at the 3-position provides a versatile platform for designing ligands that can form stable metal complexes. These complexes are of interest not only for their structural diversity but also for their potential applications in areas such as catalysis. mdpi.comnih.gov

A primary strategy for utilizing this compound in coordination chemistry is through the formation of Schiff base ligands. Condensation of the aldehyde with a primary amine introduces an imine (-C=N-) linkage, creating a new chelating arm. The resulting Schiff base ligands are often multidentate, capable of binding to a metal center through the imine nitrogen and one or both of the thiadiazole nitrogen atoms. arid.myrroij.com

The choice of the amine component in the Schiff base condensation allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the geometry and stability of the resulting metal complexes. For example, using an amine that contains an additional donor atom, such as an amino acid or a substituted aniline, can lead to the formation of tridentate or tetradentate ligands.

The following table presents potential Schiff base ligands derived from this compound and the expected coordination modes of their metal complexes.

| Amine Reactant | Resulting Schiff Base Ligand | Potential Coordination Mode | Example Metal Ions |

|---|---|---|---|

| Aniline | N-(1,2,5-Thiadiazol-3-ylmethylene)aniline | Bidentate (Imine N, Thiadiazole N) | Cu(II), Ni(II), Co(II) |

| 2-Aminoethanol | 2-((1,2,5-Thiadiazol-3-ylmethylene)amino)ethanol | Tridentate (Imine N, Thiadiazole N, Hydroxyl O) | Zn(II), Mn(II), Fe(III) |

| Ethylenediamine (B42938) | N,N'-Bis(1,2,5-thiadiazol-3-ylmethylene)ethane-1,2-diamine | Tetradentate (2 Imine N, 2 Thiadiazole N) | Cu(II), Ni(II), Zn(II) |

Schiff base metal complexes are well-known for their catalytic activity in a variety of organic transformations. mdpi.comnih.govtijer.org The catalytic properties of these complexes are often attributed to the ability of the metal center to activate substrates and facilitate bond formation. The ligand environment plays a crucial role in determining the selectivity and efficiency of the catalyst.

While the catalytic applications of metal complexes derived specifically from this compound are not widely reported, the broader class of thiadiazole-containing Schiff base complexes has shown promise in catalysis. doaj.org For example, copper(II) complexes of Schiff bases have been employed as catalysts in condensation reactions, such as the Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com

It is plausible that metal complexes of Schiff bases derived from this compound could exhibit catalytic activity in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The electron-withdrawing nature of the 1,2,5-thiadiazole ring could influence the Lewis acidity of the metal center, potentially enhancing its catalytic performance. Further research in this area is warranted to explore the full catalytic potential of these novel metal complexes.

Advanced Applications of 1,2,5 Thiadiazole 3 Carbaldehyde and Its Derivatives in Chemical Sciences

Development of Specialty Chemicals and Materials

The unique electronic properties and reactivity of the 1,2,5-thiadiazole (B1195012) moiety, particularly when functionalized with a carbaldehyde group, have led to its exploration in the design of novel specialty chemicals and materials with tailored properties.

Utilization in the Design of Corrosion Inhibitors and Anti-Corrosion Agents

The prevention of metal corrosion is a critical industrial challenge, and organic heterocyclic compounds have emerged as effective corrosion inhibitors. Thiadiazole derivatives, in particular, have shown significant promise in this area. These molecules can adsorb onto the metal surface through the heteroatoms (nitrogen and sulfur), forming a protective film that isolates the metal from the corrosive environment. worktribe.com The effectiveness of thiadiazole derivatives as corrosion inhibitors is influenced by their molecular structure, including the presence of electron-donating or electron-withdrawing groups and aromatic rings. researchgate.net

Research has demonstrated the anti-corrosion activity of various thiadiazole derivatives. For instance, new triazole, thiadiazole, and thiazole (B1198619) derivatives containing an imidazo[1,2-a]pyrimidine (B1208166) moiety have been synthesized and evaluated for their anti-corrosion activity on carbon steel in seawater. nih.gov These compounds were found to exhibit good anti-corrosion properties by forming an adsorbed layer on the metal surface. nih.gov Similarly, phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide has been investigated as a non-toxic corrosion inhibitor for copper in acidic media. mdpi.com

The following table summarizes the inhibition efficiency of some thiadiazole derivatives:

| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H2SO4 | Increases with concentration |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H2SO4 | Increases with concentration |

| Imidazo[1,2-a]pyrimidine derivatives bearing thiadiazole | Carbon Steel | Seawater (3.5% NaCl) | Good |

This table is generated based on data from available research. The exact inhibition efficiency for the first two compounds is concentration-dependent. worktribe.comnih.gov

Application in Oxidation Inhibitors and Cyanine (B1664457) Dyes

The development of compounds that can inhibit oxidation is crucial in various applications, from preventing the degradation of materials to mitigating oxidative stress in biological systems. While direct studies on 1,2,5-Thiadiazole-3-carbaldehyde as an oxidation inhibitor are limited, research on related thiadiazole structures indicates the potential of this chemical family. For example, novel 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and screened for their antioxidant activities, with some compounds showing excellent activity, even surpassing standard drugs. nih.gov The antioxidant potential of heterocyclic compounds is often attributed to their ability to donate a hydrogen atom or a single electron to free radicals.

In the realm of dye chemistry, the 1,2,5-thiadiazole core is a key component in the design of advanced functional dyes. Specifically, benzo[c] nih.govrsc.orgresearchgate.netthiadiazole (BTD) has been utilized as an acceptor unit in donor-acceptor dyes. nih.govresearchgate.net These dyes exhibit interesting photophysical properties, including low-energy charge-transfer states and significant solvatochromism. nih.govresearchgate.net Furthermore, novel benzo-bis(1,2,5-thiadiazole) fluorophores have been developed for in vivo imaging in the second near-infrared window (NIR-II), demonstrating the potential of this scaffold in creating highly functional dyes for biomedical applications. rsc.org While the direct synthesis of cyanine dyes from this compound is not extensively documented in the reviewed literature, the established use of the 1,2,5-thiadiazole ring in fluorescent dyes highlights its importance in this field.

Agrochemical Development Featuring 1,2,5-Thiadiazole Scaffolds

The search for new and effective agrochemicals is a continuous effort to ensure food security. The 1,2,5-thiadiazole scaffold has been incorporated into various molecules with potential applications in agriculture, including herbicides, fungicides, insecticides, and plant growth regulators.

Herbicidal Agents Incorporating this compound Derivatives

Thiadiazole derivatives have a history of use as herbicides. For instance, buthidiazole and tebuthiuron (B33203) are well-known thiadiazole-based herbicides used for weed control in crops like corn and sugarcane. rsc.org The mechanism of action for some thiadiazole herbicides involves the inhibition of photosynthesis. rsc.org The versatility of the thiadiazole ring allows for the synthesis of a wide range of derivatives with varying herbicidal activities.

1,2,5-Thiadiazole-3-carboxylic acid, a close derivative of the title compound, is utilized in the development of herbicides. sigmaaldrich.com This indicates the potential of the this compound scaffold for the synthesis of new herbicidal agents. Patents have also been filed for 1,2,3-thiadiazole-5-carboxylic acid derivatives that exhibit herbicidal and plant growth-regulating actions. nih.govcumhuriyet.edu.tr

The following table lists some thiadiazole compounds with reported herbicidal activity:

| Compound | Type | Mechanism of Action (if known) |

| Buthidiazole | Herbicide | Inhibition of photosynthesis |

| Tebuthiuron | Herbicide | Inhibition of photosynthesis |

| Maleic hydrazide | Herbicide/Growth Regulator | - |

| 1,2,3-Thiadiazole-5-carboxylic acid derivatives | Herbicide/Growth Regulator | - |

This table is compiled from various research and patent sources. rsc.orgnih.govcumhuriyet.edu.trnih.gov

Fungicidal and Insecticidal Compound Design and Evaluation

The thiadiazole nucleus is a common feature in many compounds developed for their fungicidal and insecticidal properties. The incorporation of this heterocyclic ring can lead to molecules with significant biological activity against a range of pests and pathogens.

Several studies have reported the synthesis and evaluation of thiadiazole derivatives as fungicidal and insecticidal agents. For example, a series of 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole (B1210528) moiety were synthesized and showed good antifungal activity against Pseudoperonospora cubensis. nih.gov In another study, novel diamide (B1670390) compounds combining pyrazolyl and polyfluoro-substituted phenyl groups were designed, with some exhibiting good antifungal and insecticidal activities. mdpi.com The broad-spectrum biological activities of thiadiazole derivatives make them attractive candidates for the development of new crop protection agents. cumhuriyet.edu.tr

The following table provides examples of the biological activity of some thiadiazole derivatives:

| Compound Class | Target Organism | Activity |

| 1,2,4-Triazole derivatives with 1,2,3-thiadiazole | Pseudoperonospora cubensis | Good antifungal activity |

| N-tert-butyl-N,N′-diacylhydrazines with 1,2,3-thiadiazole | Plutella xylostella L. | 79% mortality at 200 μg/mL |

| Triazone derivatives with acylhydrazone moieties | Aphis craccivora | Excellent insecticidal activities |

Data in this table is based on findings from cited research articles. nih.govcumhuriyet.edu.tr

Plant Growth Regulators and Activators Based on Thiadiazole Structures

Beyond their role in pest and weed control, thiadiazole derivatives have also been investigated as plant growth regulators and activators. These compounds can influence various physiological processes in plants, leading to enhanced growth, development, and stress tolerance. Some thiadiazole compounds have been shown to possess properties that promote rapid plant growth. rsc.org

Patents for 1,2,3-thiadiazole-5-carboxylic acid amide derivatives describe their use in compositions with growth-regulating and defoliating action. cumhuriyet.edu.tr Furthermore, 1,2,3-thiadiazole derivatives have been identified as plant activators, which can induce the plant's own defense mechanisms against pathogens, a phenomenon known as systemic acquired resistance. cumhuriyet.edu.tr While much of the research has focused on other isomers, the potential of the 1,2,5-thiadiazole scaffold in this area remains a promising avenue for exploration.

Contributions to Organic Electronics and Photonic Devices

The unique electronic properties of the 1,2,5-thiadiazole ring, characterized by its strong electron-accepting nature, have positioned it as a critical building block in the development of advanced organic materials. When incorporated into larger conjugated systems, often through versatile precursors like this compound, this moiety enables the precise tuning of electronic and optical properties essential for next-generation electronic and photonic applications.

Design of Thiadiazole-Based Components with Tailored Electronic and Optical Properties

The design of functional materials based on 1,2,5-thiadiazole predominantly revolves around the donor-acceptor (D-A) architectural strategy. In this model, the electron-deficient 1,2,5-thiadiazole unit serves as the acceptor (A), which is covalently linked to an electron-rich donor (D) unit. The aldehyde functional group in this compound provides a reactive site for synthetically connecting these donor moieties to create extended π-conjugated systems. The interaction between the donor and acceptor components within the molecule leads to the formation of low-energy intramolecular charge-transfer (ICT) states, which govern the material's electronic and optical characteristics.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be meticulously controlled. For instance, fusing the thiadiazole ring with aromatic systems, as in benzo[c] rsc.orgnih.govdoaj.orgthiadiazole (BTD), creates a powerful and tunable acceptor unit. sigmaaldrich.com The properties of these D-A dyes can be further modulated by:

Varying the Donor Strength: Changing the electron-donating group attached to the thiadiazole acceptor alters the energy of the HOMO-LUMO gap and, consequently, the wavelength of absorption and emission. sigmaaldrich.com

Modifying the Molecular Geometry: Introducing highly contorted, butterfly-shaped π-surfaces in 1,2,5-thiadiazole-fused aromatics can influence intermolecular interactions and solid-state packing, which are crucial for charge transport. nih.gov

Altering the Conjugated Bridge: The nature of the linker between the donor and acceptor can impact the degree of electronic coupling, providing another handle to adjust the ICT energy. sigmaaldrich.com

Oxidizing the sulfur atom in the thiadiazole ring to form 1,2,5-thiadiazole 1,1-dioxides further enhances its electron-accepting character, providing a pathway to materials with very low-lying LUMO levels. nih.gov Computational modeling, particularly density functional theory (DFT), plays a crucial role in predicting these properties, allowing for the rational design of molecules with specific energy levels and optical responses before their synthesis. sigmaaldrich.com

Table 1: Electronic and Optical Properties of Representative 1,2,5-Thiadiazole Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Key Optical/Electronic Feature | Reference |

| Contorted Fused Aromatic | -5.48 | -3.73 | Low-lying LUMO suitable for n-type transport in OFETs. | nih.gov |

| Benzo[c] rsc.orgnih.govdoaj.orgthiadiazole (BTD) Dye | Varies | Varies | Tunable ICT transition; emission exhibits significant solvatochromism. | sigmaaldrich.com |

| Benzo-bis(1,2,5-thiadiazole) Fluorophore | Varies | Varies | Strong electron acceptor; forms basis for NIR-II emitting dyes. | nih.gov |

| Diaminobenzo(1,2,5-thiadiazole) Derivative | Varies | Varies | Acts as a weak acceptor that can be chemically converted to a strong acceptor for sensing. | nih.gov |

Advanced Materials for Optoelectronic and Sensing Applications

The ability to engineer the electronic and optical properties of 1,2,5-thiadiazole derivatives has led to their successful integration into a variety of advanced devices.

Optoelectronic Applications:

Organic Field-Effect Transistors (OFETs): The tunable energy levels of thiadiazole-based materials make them suitable for use as semiconductors in OFETs. Highly contorted 1,2,5-thiadiazole-fused aromatics have been synthesized for solution-processed OFETs, demonstrating excellent performance. For example, one such material exhibited a field-effect hole mobility of up to 0.035 cm² V⁻¹ s⁻¹, a high current on/off ratio of 8.65×10⁵, and good air stability, highlighting their potential for printed electronics. nih.gov Donor-acceptor small molecules based on benzo[c] rsc.orgnih.govdoaj.orgthiadiazole have also shown good charge carrier mobilities, reaching 2.59 × 10⁻² cm² V⁻¹ s⁻¹ in bottom-gate, bottom-contact devices. mdpi.com

Organic Photovoltaics (OPVs) and Light-Emitting Diodes (OLEDs): The strong electron-accepting nature of the benzo[c] rsc.orgnih.govdoaj.orgthiadiazole (BTD) core makes it a valuable component in materials for organic solar cells and OLEDs. spiedigitallibrary.org Derivatives based on benzo-bis(1,2,5-thiadiazole) have been developed as fluorophores that emit in the second near-infrared (NIR-II) window (1000–1700 nm). rsc.orgnih.gov This is a significant achievement for applications in bio-imaging and specialized photodetectors.

Sensing Applications:

The charge-transfer states of D-A molecules containing a 1,2,5-thiadiazole unit are often sensitive to their chemical environment, a property that can be harnessed for chemical sensing. A prime example is the development of a near-infrared (NIR) fluorescent probe for the detection of nitric oxide (NO). doaj.orgnih.gov

The probe was designed with a D-A-D structure where diaminobenzene-(1,2,5-thiadiazole) acts as a weak electron acceptor and an NO trapping group. In the absence of NO, the probe is in a fluorescent "off" state. Upon reaction with NO, the weak acceptor is transformed into a strongly electron-accepting triazolo-benzo-(1,2,5-thiadiazole). nih.gov This change strengthens the D-A interaction, reduces the HOMO-LUMO energy gap, and turns the NIR fluorescence "on". nih.gov This mechanism allows for the highly sensitive and specific detection of NO in biological systems. doaj.orgnih.gov The versatility of the thiadiazole core suggests its potential utility in developing a broader range of chemical sensors based on similar "off-on" switching mechanisms.

Table 2: Performance of 1,2,5-Thiadiazole-Based Materials in Specific Applications

| Application | Material Type | Key Performance Metric(s) | Mechanism/Significance | Reference |

| OFET | Contorted Fused Aromatic | Hole Mobility: 0.035 cm² V⁻¹ s⁻¹; On/Off Ratio: 8.65×10⁵ | Solution-processable material with high performance and air stability. | nih.gov |

| OFET | D-A Semiconductor | Hole Mobility: 2.59 × 10⁻² cm² V⁻¹ s⁻¹ | Backbone curvature influences molecular packing and charge transport. | mdpi.com |

| Sensing | D-A-D NIR Probe | "Off-On" fluorescence switching | Specific reaction with nitric oxide (NO) transforms a weak acceptor to a strong one, activating NIR fluorescence. | doaj.orgnih.gov |

| Bio-imaging | NIR-II Fluorophore | Emission Max: ~1100 nm | Benzo-bis(1,2,5-thiadiazole) core enables fluorescence in the biologically transparent NIR-II window. | nih.gov |

Computational and Theoretical Investigations of 1,2,5 Thiadiazole 3 Carbaldehyde

Quantum Chemical Studies on Electronic Structure and Aromaticity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 1,2,5-thiadiazole-3-carbaldehyde. These studies provide a foundational understanding of its structure and electronic nature.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and explore the potential energy surface of molecules. jmaterenvironsci.commdpi.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, can predict key structural parameters. jmaterenvironsci.comresearchgate.net The thiadiazole ring is inherently planar, and the carbaldehyde substituent introduces possibilities for different conformations based on the rotation around the C-C single bond connecting it to the ring.

The energy landscape, which maps the potential energy of a molecule as a function of its geometry, is essential for understanding conformational preferences. numberanalytics.comnih.gov For this compound, the primary conformational variable is the dihedral angle between the aldehyde group and the thiadiazole ring. Theoretical calculations can identify the most stable conformers (energy minima) and the transition states that separate them. This analysis reveals the rotational energy barrier of the carbaldehyde group, which influences the molecule's dynamic behavior and its interactions in different environments. Studies on related heterocyclic aldehydes show that planar or near-planar conformations are often the most stable due to conjugation effects.

Table 1: Predicted Geometrical Parameters for 1,2,5-Thiadiazole (B1195012) Derivatives from DFT Studies

| Parameter | Typical Value | Description |

|---|---|---|

| C=N Bond Length | ~1.29 Å | Double bond within the thiadiazole ring. mdpi.com |

| C-C Bond Length (ring) | ~1.53 Å | Single bond connecting the two carbon atoms in the ring. mdpi.com |

| S-N Bond Length | ~1.63 Å | Single bond between sulfur and nitrogen in the ring. mdpi.com |

| C-C Bond Length (substituent) | ~1.47 Å | Single bond connecting the carbaldehyde group to the ring. |

| C=O Bond Length | ~1.21 Å | Double bond of the carbonyl group in the aldehyde. mdpi.com |

| N-S-N Bond Angle | ~99-101° | Angle within the thiadiazole ring. |

| C-N-S Bond Angle | ~105-107° | Angle within the thiadiazole ring. |

Note: These are typical values derived from computational studies on substituted 1,2,5-thiadiazoles and may vary slightly for this compound.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter indicating the molecule's kinetic stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

The charge distribution within the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. researchgate.netresearchgate.net In this compound, the MEP would show a negative potential (red/yellow) around the nitrogen atoms of the thiadiazole ring and the oxygen atom of the carbonyl group, indicating these are sites for electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms and particularly on the carbonyl carbon, marking it as a prime site for nucleophilic attack. researchgate.net Mulliken population analysis provides a quantitative method to assign partial atomic charges, further confirming the electrophilic and nucleophilic centers within the molecule. wikipedia.orgchemrxiv.orgq-chem.com

Table 2: Frontier Orbital Energies and Related Parameters for Substituted Thiadiazoles

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.1 to -5.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. scielo.org.mx |

| ELUMO | -3.9 to -4.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. scielo.org.mx |

| Egap (HOMO-LUMO) | 1.5 to 2.5 | Energy gap; indicates chemical reactivity and stability. researchgate.net |

Note: Values are illustrative and based on DFT calculations for various donor-acceptor molecules containing thiadiazole units.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. nih.govnih.govnih.gov While quantum chemical calculations provide static pictures of stable conformations, MD simulations model how the molecule moves and flexes at finite temperatures. nih.govresearchgate.net

For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation of the aldehyde group, in different solvents or in the solid state. These simulations can track the transitions between different conformational states over time, providing a dynamic view of the energy landscape.

Furthermore, MD is a powerful tool for studying intermolecular interactions. For instance, simulations can model how molecules of this compound interact with each other in a crystal lattice or how they bind to a biological target, such as a protein active site. nih.govtandfonline.comnih.gov By analyzing the trajectories from an MD simulation, researchers can identify stable binding modes, calculate binding free energies, and understand the specific intermolecular forces (like hydrogen bonds or π-π stacking) that govern these interactions. nih.govnih.gov

Theoretical Studies on Reaction Mechanisms Involving this compound

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies.

Nucleophilic addition to the carbonyl group is a fundamental reaction for aldehydes. academie-sciences.frpressbooks.pub For this compound, the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and the thiadiazole ring. Computational studies can model the reaction pathway of a nucleophile attacking this carbon. academie-sciences.fr

The this compound moiety can serve as a building block for more complex heterocyclic systems through cyclization and derivatization reactions. mdpi.com Theoretical studies can be employed to investigate the mechanisms of these transformations. For example, the aldehyde group can react with a nucleophilic center on another molecule (or within the same molecule in an intramolecular reaction) to initiate a cyclization cascade. nih.govresearchgate.netresearchgate.net

Computational investigations can map the entire reaction mechanism, from the initial addition to subsequent cyclization and dehydration steps. nih.gov This includes identifying all intermediates and transition states along the reaction coordinate. Such studies are crucial for understanding how reaction conditions (like the presence of a catalyst) can influence the reaction outcome, leading to the selective formation of a desired product. nih.gov For instance, DFT calculations can elucidate the mechanism of a Diels-Alder reaction where a thiadiazole derivative acts as a dienophile or explore the pathways for creating fused-ring systems. wikipedia.org

Structure-Reactivity Relationships: A Computational Perspective on this compound Derivatives

The inherent electronic properties of the 1,2,5-thiadiazole ring, combined with the electron-withdrawing nature of the 3-carbaldehyde group, create a unique reactivity profile that can be effectively modeled using computational methods.

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a cornerstone for predicting the chemical reactivity of 1,2,5-thiadiazole derivatives. These methods allow for the calculation of various molecular descriptors that indicate how and where a molecule is likely to react.

Key reactivity indicators include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO is expected to be localized over the electron-deficient ring and the carbaldehyde group, indicating sites susceptible to nucleophilic attack. Conversely, the HOMO indicates regions likely to engage in electrophilic reactions.

Molecular Electrostatic Potential (MEP) maps are another critical tool. They visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this molecule, a strong positive potential would be expected around the aldehyde proton and the carbon atom of the carbonyl group, marking them as primary sites for nucleophilic interaction. The nitrogen atoms of the thiadiazole ring, with their lone pairs of electrons, would represent areas of negative potential.

Studies on related structures, such as 1,2,5-thiadiazole 1,1-dioxides, demonstrate that computational analysis can be used to understand the structural changes upon reduction to a radical anion, providing a basis for assessing the valence state from structural data alone. nih.gov This approach is invaluable for designing molecules with specific electronic properties for use in functional materials. nih.gov

Table 1: Key Computational Descriptors for Reactivity Prediction

| Descriptor | Implication for this compound |

| HOMO Energy | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Represents the energy required for electronic excitation. A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the sites for electrophilic and nucleophilic attack. Positive regions (aldehyde) attract nucleophiles; negative regions (nitrogen atoms) attract electrophiles. |

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational techniques that correlate a molecule's structural or physicochemical properties with its macroscopic properties or biological activity. researchgate.net While much of the published research on 1,2,5-thiadiazoles focuses on QSAR for medicinal chemistry, the same principles are applied in QSPR for materials science. researchgate.netnih.gov

In a typical QSPR study, a set of molecular descriptors is calculated for a series of related compounds. These descriptors, which can be electronic, steric, or thermodynamic, are then used to build a mathematical model that can predict a specific property, such as conductivity, optical response, or stability. For instance, a QSPR model could be developed to predict the electronic properties of novel 1,2,5-thiadiazole-based polymers for use in organic electronics.

A QSAR study on 1,2,5-thiadiazole derivatives identified several key descriptors for modeling their biological activity, which are also relevant for QSPR in materials science. researchgate.net These descriptors quantify various aspects of the molecule's character. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor | Description | Potential Relevance in Material Science |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity/lipophilicity. | Predicts solubility in organic solvents for processing and fabrication. |

| MR (Molar Refractivity) | A measure of the total polarizability of a mole of a substance. researchgate.net | Correlates with optical properties and intermolecular dispersion forces. |

| Pol (Polarizability) | The ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.net | Directly relates to a material's dielectric constant and non-linear optical response. |

| E_total (Total Energy) | The total energy of the molecule in its optimized geometry. researchgate.net | Relates to the thermodynamic stability of the molecule or material. |

| HE (Hydration Energy) | The energy released when a mole of ions is dissolved in a large amount of water. researchgate.net | Can be adapted to model interaction energies with various matrices or surfaces. |

Solvation Effects on the Chemical Behavior of this compound

The chemical behavior and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. For a polar molecule like this compound, which possesses a significant dipole moment due to the electronegative nitrogen and oxygen atoms, solvation effects are particularly important.

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment.

Solvation can influence several aspects of the molecule's behavior:

Reaction Rates: Polar solvents can stabilize charged transition states, accelerating reactions that proceed through such intermediates. For example, the nucleophilic addition to the carbaldehyde group would likely be faster in a polar solvent.

Conformational Equilibrium: The presence of a solvent can alter the relative energies of different conformers of a molecule.

Spectroscopic Properties: The electronic absorption spectrum (UV-Vis) of a molecule can shift depending on the polarity of the solvent. nih.gov For example, the UV-Vis absorption maximum for some 1,2,5-thiadiazole 1,1-dioxides is observed at different wavelengths in acetonitrile (B52724) versus ethanol. nih.gov

Table 3: Predicted Influence of Solvent Polarity on Properties of this compound

| Property | Non-Polar Solvent (e.g., Hexane) | Polar Solvent (e.g., Water, Ethanol) |

| Carbonyl Carbon Reactivity | Lower reactivity towards nucleophiles. | Higher reactivity due to stabilization of the polar C=O bond and charged intermediates. |

| Ground State Stabilization | Moderately stabilized. | Strongly stabilized due to favorable dipole-dipole interactions. |

| UV-Vis Absorption | The position of absorption bands (e.g., n→π*) would serve as a baseline. | Likely to exhibit a shift in absorption maxima (solvatochromism) due to differential stabilization of ground and excited states. |

Future Research Directions and Perspectives in 1,2,5 Thiadiazole 3 Carbaldehyde Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is a critical endeavor in modern chemistry. For 1,2,5-thiadiazole-3-carbaldehyde, future research will likely focus on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste.

Key areas of exploration include:

One-Pot Reactions: Designing multi-component reactions where the 1,2,5-thiadiazole (B1195012) ring and the carbaldehyde functionality are constructed in a single synthetic operation. This approach enhances efficiency and reduces the need for purification of intermediates.

Catalytic Methods: Investigating the use of transition metal or organocatalysts to promote the cyclization and functionalization steps. Catalytic processes often offer higher yields, milder reaction conditions, and greater selectivity.

Flow Chemistry: Utilizing microreactor technology for the continuous synthesis of this compound. Flow chemistry can offer improved safety, scalability, and control over reaction parameters.

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly accelerate reaction times and improve yields for the synthesis of thiadiazole derivatives. mdpi.com

Green Solvents: Exploring the use of biodegradable and less toxic solvents, such as Cyrene™, to replace traditional volatile organic compounds, aligning with the principles of green chemistry. nih.gov

A notable existing method involves the monobromination of a 5-methyl-1,2,3-thiadiazole (B1211022) derivative, followed by treatment with sodium azide (B81097) and subsequent decomposition in concentrated sulfuric acid to yield the 5-carbaldehyde. capes.gov.br Future research will aim to develop more direct and sustainable alternatives to such multi-step procedures.

Expanding the Scope of Synthetic Transformations and Derivatization Strategies

The aldehyde group of this compound is a versatile functional handle that allows for a wide array of chemical transformations. Future research will undoubtedly focus on expanding the library of derivatives to explore new chemical space and structure-activity relationships.

Potential derivatization strategies include:

Condensation Reactions: Reacting the aldehyde with various amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These products can serve as intermediates for the synthesis of more complex heterocyclic systems.

Wittig and Related Reactions: Converting the aldehyde to alkenes with defined stereochemistry, which can then be further functionalized.

Oxidation and Reduction: Oxidizing the aldehyde to the corresponding carboxylic acid or reducing it to the alcohol provides access to another set of valuable building blocks. For instance, the reduction of a 5-carboxylate substituted thiadiazole to the corresponding alcohol, followed by oxidation, yields the 5-carbaldehyde derivative. mdpi.com

Nucleophilic Additions: Utilizing organometallic reagents (e.g., Grignard or organolithium reagents) to add carbon-based nucleophiles to the aldehyde, leading to the formation of secondary alcohols.

Multicomponent Reactions: Employing the aldehyde as a key component in Ugi or Passerini reactions to rapidly generate libraries of complex molecules with high diversity.

These transformations will enable the synthesis of a broad spectrum of 1,2,5-thiadiazole-containing compounds for screening in various applications.

Advanced Materials and Agrochemical Innovation Based on this compound Scaffolds

The unique electronic properties of the 1,2,5-thiadiazole ring, characterized by its aromaticity and electron-deficient nature, make it an attractive scaffold for the development of advanced materials and agrochemicals. chemicalbook.com

Advanced Materials:

Derivatives of this compound are promising candidates for:

Organic Electronics: The electron-accepting nature of the thiadiazole ring can be harnessed in the design of n-type organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Nonlinear Optical (NLO) Materials: The combination of the electron-withdrawing thiadiazole ring and an electron-donating group, connected through a π-conjugated system derived from the carbaldehyde, can lead to molecules with large second-order NLO responses.

Fluorescent Probes: Functionalization of the scaffold could lead to the development of chemosensors for the detection of specific analytes through changes in their fluorescence properties.

Agrochemical Innovation:

Thiadiazole derivatives have shown a wide range of biological activities, including insecticidal, herbicidal, and fungicidal properties. mdpi.comresearchgate.net Future research leveraging this compound could focus on:

Novel Pesticides: Synthesizing and screening new derivatives for their efficacy against a range of agricultural pests, potentially with novel modes of action to combat resistance.

Plant Growth Regulators: Investigating the potential of these compounds to influence plant growth and development.

Fungicides: Developing new antifungal agents to protect crops from fungal diseases. For example, some 1,2,3-thiadiazole (B1210528) derivatives have shown promising activity against the Tobacco Mosaic Virus (TMV). mdpi.com

Synergistic Approaches: Integrating Synthetic Chemistry with Advanced Computational Design

The integration of computational chemistry with synthetic efforts can significantly accelerate the discovery and optimization of new molecules based on the this compound scaffold.

This synergistic approach involves:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the electronic properties, reactivity, and spectral characteristics of designed molecules before their synthesis. This can help in prioritizing synthetic targets with the most promising properties.

Molecular Docking: In the context of drug discovery or agrochemical development, computational docking studies can predict the binding affinity and mode of interaction of designed ligands with their biological targets. This can guide the rational design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of 1,2,5-thiadiazole derivatives with their observed biological activity or material properties. These models can then be used to predict the activity of virtual compounds.

Virtual Screening: Using computational methods to screen large virtual libraries of potential derivatives of this compound to identify promising candidates for synthesis and experimental evaluation.

Q & A

What are the common synthetic routes for 1,2,5-Thiadiazole-3-carbaldehyde, and what intermediates are involved?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclization reactions of thiosemicarbazide derivatives or hydrazine precursors. For example:

- Step 1: React N-phenylhydrazinecarboxamides with isothiocyanato derivatives in acetonitrile under reflux (1–3 minutes) to form intermediate hydrazine-carbothioamide derivatives .

- Step 2: Cyclize intermediates using iodine and triethylamine in DMF, leading to sulfur elimination and thiadiazole ring formation .

Key intermediates include hydrazine-carbothioamides and trichloroethyl carboxamides. Yield optimization often requires precise control of reaction time and stoichiometry.

How can spectroscopic methods confirm the structure of this compound?

Level: Basic

Methodological Answer:

- 1H/13C NMR: The aldehyde proton (-CHO) appears as a singlet near δ 9.8–10.0 ppm. Thiadiazole ring protons (e.g., C4-H) resonate between δ 7.5–8.5 ppm . Carbon signals for the thiadiazole ring and aldehyde group are typically observed at 150–160 ppm (C=O) and 165–175 ppm (C=S) in 13C NMR.

- IR Spectroscopy: Strong absorption bands for C=O (∼1700 cm⁻¹) and C=N (∼1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry: Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of CHO or S) validate the molecular formula.

What strategies optimize the electronic properties of this compound derivatives for semiconductor applications?

Level: Advanced

Methodological Answer:

- Band Gap Engineering: Introduce electron-withdrawing groups (e.g., -NO₂) to lower the LUMO or electron-donating groups (e.g., -OCH₃) to raise the HOMO, tailoring absorption spectra for photovoltaic applications .

- Conjugated Polymer Integration: Incorporate the aldehyde group into poly(3-hexylthiophene) (P3HT) or polyphenylenevinylene (PPV) derivatives via condensation reactions. This enhances charge transport by aligning π-conjugated systems .

- Thin-Film Processing: Use solution-casting with PCBM fullerene derivatives to form bulk heterojunctions, achieving charge carrier mobilities competitive with amorphous silicon (∼10 cm²/V·s) .

How does the aldehyde functional group influence the reactivity of this compound?

Level: Advanced

Methodological Answer:

The aldehyde group enables:

- Schiff Base Formation: React with amines to form imine linkages, useful in synthesizing bioactive compounds or coordination polymers .

- Cross-Linking: Participate in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to extend conjugation for optoelectronic materials .

- Redox Activity: Serve as a site for electrochemical modifications, such as reduction to hydroxymethyl derivatives for tuning solubility in polymer matrices .

How can researchers address contradictions in reported bioactivity data for thiadiazole derivatives?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

- Standardized Assays: Use consistent protocols (e.g., CLSI guidelines) for antimicrobial testing to minimize inter-lab variability .

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., alkyl vs. aryl groups at C5) to isolate bioactivity trends .

- Computational Modeling: Apply DFT or molecular docking to predict binding affinities and rationalize experimental discrepancies .

What role does this compound play in organic photovoltaic (OPV) devices?

Level: Advanced

Methodological Answer:

- Electron-Deficient Moieties: The thiadiazole ring acts as an electron acceptor, enhancing charge separation in donor-acceptor polymer blends .

- Morphology Control: The aldehyde group improves polymer-fullerene (e.g., PCBM) compatibility via dipole interactions, optimizing phase separation in bulk heterojunctions .

- Stability Enhancement: Thiadiazole derivatives exhibit reduced photooxidation compared to thiophene-based polymers, extending device lifetime .

What are the challenges in scaling up the synthesis of this compound for research use?

Level: Basic

Methodological Answer:

- Purification: Column chromatography is often required to isolate the product from cyclization byproducts (e.g., elemental sulfur). Alternatives like recrystallization in ethanol/DMF mixtures improve scalability .

- Yield Limitations: Side reactions (e.g., over-oxidation of -CHO) can reduce yields. Optimizing stoichiometry (e.g., 1:1 molar ratio of hydrazine to isothiocyanate) and reaction time (≤5 minutes) mitigates this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.